

An In-depth Technical Guide to [2-(2-Methylimidazol-1-yl)phenyl]methanol

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Compound of Interest

Compound Name: [2-(2-Methylimidazol-1-yl)phenyl]methanol

Cat. No.: B1451792

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Introduction

[2-(2-Methylimidazol-1-yl)phenyl]methanol, identified by the CAS Number 854333-35-6, is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 2-methylimidazole group. The strategic placement of the 2-methylimidazole moiety at the ortho position of the phenylmethanol introduces unique steric and electronic properties, making it a compound of significant interest for researchers in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore, present in numerous approved therapeutic agents, valued for its ability to engage in hydrogen bonding and coordinate with metal ions. The 2-methyl substitution can enhance metabolic stability and modulate binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, potential applications in drug discovery, and essential safety information.

Physicochemical Properties

The fundamental properties of **[2-(2-Methylimidazol-1-yl)phenyl]methanol** are summarized below. While experimental data for properties such as melting and boiling points are not extensively reported in public literature, the provided information is based on available supplier data and computational predictions.

Property	Value	Source
CAS Number	854333-35-6	Internal Database
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[1]
Molecular Weight	188.23 g/mol	[1]
MDL Number	MFCD05864818	[1]
Purity	Typically ≥97%	[2]

Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for **[2-(2-Methylimidazol-1-yl)phenyl]methanol** is not readily available in the current literature. However, based on established methodologies for the N-arylation of imidazoles, a robust and logical synthetic route can be proposed. The following two-step protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Step 1: N-Arylation of 2-Methylimidazole with 2-Fluorobenzaldehyde

The initial and most critical step is the nucleophilic aromatic substitution (S_NAr) reaction to couple the 2-methylimidazole ring with the phenyl ring. 2-Fluorobenzaldehyde is selected as the arylating agent due to the high reactivity of the fluorine atom as a leaving group in S_NAr reactions, particularly when activated by the ortho-formyl group.

Experimental Protocol:

- Reagent Preparation:** To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylimidazole (1.0 eq.), 2-fluorobenzaldehyde (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
- Solvent Addition:** Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 2-methylimidazole.

- **Reaction Execution:** Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The choice of a high boiling point polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the SNAAr reaction.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, 2-(2-methylimidazol-1-yl)benzaldehyde, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Aldehyde to the Alcohol

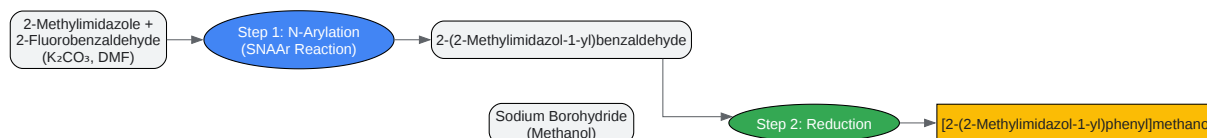
The second step involves the selective reduction of the aldehyde functional group of 2-(2-methylimidazol-1-yl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH_4) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups.

Experimental Protocol:

- **Reagent Preparation:** Dissolve the crude 2-(2-methylimidazol-1-yl)benzaldehyde (1.0 eq.) from Step 1 in methanol (MeOH) in an Erlenmeyer flask.
- **Reduction:** Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise to control the exothermic reaction and hydrogen gas evolution.
- **Reaction Execution:** After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- **Monitoring:** Monitor the disappearance of the starting material by TLC.
- **Work-up and Purification:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4),

and concentrate in vacuo. The resulting crude product, **[2-(2-Methylimidazol-1-yl)phenyl]methanol**, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **[2-(2-Methylimidazol-1-yl)phenyl]methanol**.

Potential Applications in Drug Discovery

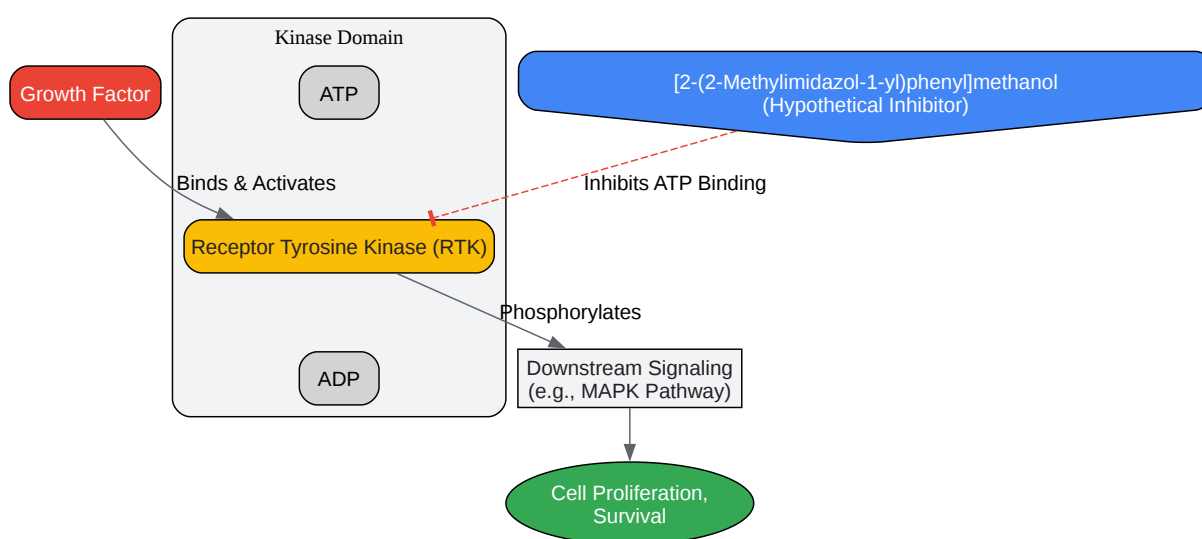
The structural motifs within **[2-(2-Methylimidazol-1-yl)phenyl]methanol** suggest its potential as a valuable scaffold in drug discovery. Imidazole-containing compounds are known to exhibit a wide range of biological activities.[3][4] The 2-methylimidazole core, in particular, is a key component of several nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[3]

The phenylmethanol group can act as a versatile handle for further chemical modification or as a key interaction point with biological targets. The overall structure is analogous to scaffolds found in inhibitors of various enzymes and receptors. For instance, many antifungal agents that inhibit the enzyme lanosterol 14 α -demethylase (CYP51) contain an imidazole ring that coordinates to the heme iron in the enzyme's active site.[4]

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of N-aryl imidazole scaffolds in kinase inhibitors, it is plausible that **[2-(2-Methylimidazol-1-yl)phenyl]methanol** could serve as a foundational structure for developing inhibitors of protein kinases, which are crucial regulators of cell signaling. The imidazole

nitrogen could act as a hinge-binding motif, a common interaction mode for kinase inhibitors, while the phenylmethanol portion could be modified to achieve selectivity and potency.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for **[2-(2-Methylimidazol-1-yl)phenyl]methanol**. Therefore, a conservative approach to handling is required, drawing upon data from structurally similar compounds. The following guidance is based on the hazard profiles of [4-(2-Methylimidazol-1-yl)phenyl]methanol and 2-methylimidazole.^{[5][6][7]}

- Hazard Statements (Inferred):

- May be harmful if swallowed.[6]
- Causes skin irritation.[5]
- Causes serious eye irritation.[5]
- May cause respiratory irritation.[5]
- Suspected of causing cancer and may damage fertility or the unborn child (based on 2-methylimidazole).[6]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
 - Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.[5]
 - Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- First Aid Measures (Inferred):
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[5]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

[2-(2-Methylimidazol-1-yl)phenyl]methanol is a compound with considerable potential, primarily as a building block in the synthesis of novel therapeutic agents. Its structural features, combining the pharmacologically significant 2-methylimidazole moiety with a versatile phenylmethanol core, make it an attractive starting point for developing inhibitors of various biological targets. While comprehensive data on its properties and synthesis are sparse, this guide provides a scientifically grounded framework for its synthesis, potential applications, and safe handling, thereby empowering researchers to explore its utility in their respective fields.

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